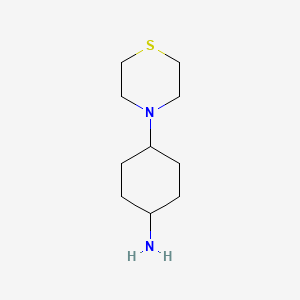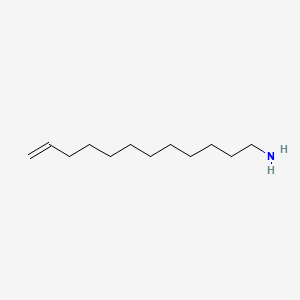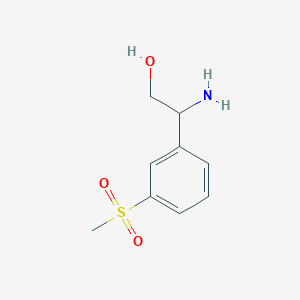![molecular formula C18H14N4S B12113112 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B12113112.png)
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The compound’s unique structure makes it an attractive candidate for various applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound involve the construction of the triazoloquinazoline ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For instance, the reaction of suitable arylamines with propargyl sulfides or propargyl halides can yield the desired product.
Reaction Conditions:: The cyclization reactions typically occur under mild conditions, often using a base or a Lewis acid catalyst. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed. The choice of reagents and conditions depends on the specific synthetic strategy.
Industrial Production:: Although industrial-scale production methods are not widely documented, research laboratories can synthesize this compound efficiently. Scale-up processes would require optimization and safety considerations.
Analyse Chemischer Reaktionen
Reactivity::
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: can undergo various reactions, including oxidation, reduction, and substitution. The π,σ-coordination to copper(I) ions via the η²-allyl group and the two heterocyclic nitrogen atoms allows the formation of stable dimeric building blocks in crystalline form and solution .
Common Reagents::Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to explore the full scope of its reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers study this compound’s coordination chemistry, crystal engineering, and ligand properties. Its stability and functionalization potential make it valuable for designing transition metal complexes.
Biology and Medicine:: While direct biological applications are limited, understanding its interactions with metal ions and other molecules can inform drug design. It may serve as a scaffold for novel ligands.
Industry:: The compound’s stability and reactivity could find applications in materials science, catalysis, and optoelectronics.
Wirkmechanismus
The exact mechanism by which 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its effects remains an active area of research. Investigating its interactions with biological targets and pathways will provide insights.
Vergleich Mit ähnlichen Verbindungen
While there are related triazoles, the unique combination of phenyl, allyl, and sulfanyl groups in this compound sets it apart. Further comparative studies are needed to explore its distinct properties.
Eigenschaften
Molekularformel |
C18H14N4S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI-Schlüssel |
NXWCYCWQFBJNRF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




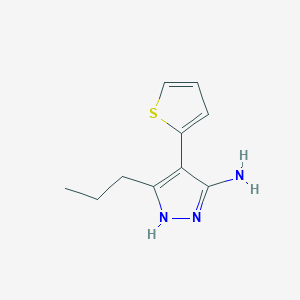
![4-Fluoro-3-{[(furan-2-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12113048.png)
![[Diphenyl-(2-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl)methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B12113049.png)
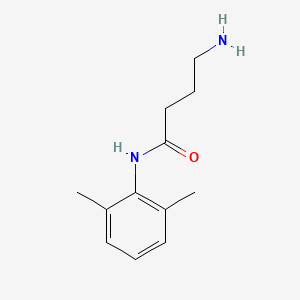
![Benzenamine, 4-[(6-chloro-1H-benzimidazol-2-yl)methyl]-](/img/structure/B12113059.png)
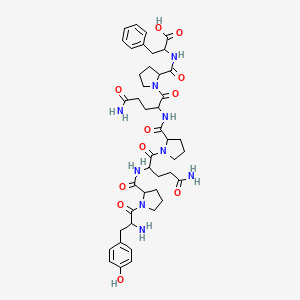

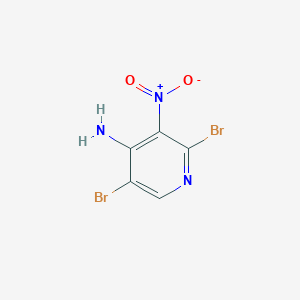
![1H-Benzo[de][1,7]naphthyridine, 2,3,7,8,9,9a-hexahydro-1-methyl-](/img/structure/B12113091.png)
